1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile
Overview
Description
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7ClN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 5-position and a nitrile group at the 1-position of the cyclopropane ring.
Preparation Methods
The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or dihalocarbene in the presence of a suitable catalyst.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under appropriate reaction conditions.
Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and systems.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds, such as:
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile:
1-(5-Iodopyridin-2-yl)cyclopropane-1-carbonitrile: The iodine atom can alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Biological Activity
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its structural features that include a chlorinated pyridine ring and a cyclopropane moiety. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClN2. The compound's structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C10H9ClN2 |
Molecular Weight | 192.64 g/mol |
Functional Groups | Chlorinated pyridine, cyclopropane, carbonitrile |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Understanding these mechanisms is crucial for optimizing the compound's pharmacological profile.
Anticancer Properties
Research indicates that derivatives of this compound exhibit notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For instance, a study reported that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Table: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Comparison Agent | Effectiveness |
---|---|---|---|---|
This compound | A549 | 20 | Cisplatin | Moderate |
Derivative A | A549 | 15 | Cisplatin | High |
Derivative B | HCT116 (colon cancer) | 25 | Doxorubicin | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against multidrug-resistant strains of bacteria. For example, derivatives have been tested against Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .
Case Studies
Several case studies have explored the biological activity of this compound and its derivatives:
-
Case Study on Anticancer Efficacy :
- In a recent study, compounds derived from this scaffold were evaluated for their cytotoxic effects on A549 cells using an MTT assay. The results indicated that modifications in the structure significantly influenced the anticancer potency, with some derivatives showing more than 50% inhibition at lower concentrations compared to controls .
- Antimicrobial Evaluation :
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHYHPLFWJCKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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